Cytotoxicity in B16–F10 Melanoma Cells: Benzyl Oleanolate vs. Oleanolic Acid vs. 3-O-Succinyl-28-O-Benzyl Oleanolate
In a direct head‑to‑head comparison using the B16–F10 murine melanoma cell line, benzyl oleanolate (compound 2) demonstrated significantly greater cytotoxicity than the parent oleanolic acid (compound 1), yet distinctly lower potency than the doubly derivatized 3‑O‑succinyl‑28‑O‑benzyl oleanolate (compound 4) [1]. The IC50 of benzyl oleanolate was 29.0 ± 1.7 µg/mL, representing a 59 % reduction relative to oleanolic acid (IC50 = 46.2 ± 1.4 µg/mL) and a 1.9‑fold higher value than compound 4 (IC50 = 15.3 ± 0.6 µg/mL) [1]. This places benzyl oleanolate in a favorable intermediate position—more cytotoxic than the natural precursor but less potent than the fully substituted analog—allowing researchers to dissect the contribution of the C‑28 benzyl ester alone, without confounding effects from simultaneous C‑3 modification.
| Evidence Dimension | Cytotoxicity (IC50) against B16–F10 melanoma cells (72‑h treatment) |
|---|---|
| Target Compound Data | IC50 = 29.0 ± 1.7 µg/mL; IC80 = 47.4 ± 2.4 µg/mL |
| Comparator Or Baseline | Oleanolic acid (1): IC50 = 46.2 ± 1.4 µg/mL, IC80 = 50.2 ± 2.0 µg/mL; 3-O-succinyl-28-O-benzyl oleanolate (4): IC50 = 15.3 ± 0.6 µg/mL, IC80 = 44.3 ± 3.1 µg/mL |
| Quantified Difference | Benzyl oleanolate IC50 is 1.59‑fold lower (more potent) than oleanolic acid, and 1.90‑fold higher (less potent) than 3-O-succinyl-28-O-benzyl oleanolate. |
| Conditions | B16–F10 murine melanoma cells, 72‑h incubation, MTT or equivalent cell proliferation assay, concentrations reported in µg/mL [1]. |
Why This Matters
This quantitative intermediate potency profile makes benzyl oleanolate the optimal choice for SAR studies aiming to isolate the specific contribution of C‑28 esterification to cytotoxicity, without the confounding influence of C‑3 derivatization.
- [1] Reyes-Zurita, F. J., et al. (2016). RSC Advances, 6, 93590–93601. https://doi.org/10.1039/C6RA18879F View Source
